molecular formula C16H10F3NO2 B15318578 1-Benzyl-5-trifluoromethylindoline-2,3-dione

1-Benzyl-5-trifluoromethylindoline-2,3-dione

Cat. No.: B15318578
M. Wt: 305.25 g/mol
InChI Key: QBNMUUBYEWBMGO-UHFFFAOYSA-N
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Description

1-Benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a dihydroindole-2,3-dione core, making it a unique and versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of a benzyl-substituted indole with a trifluoromethylating agent. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by trifluoromethylation using scalable and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. The indole core can interact with various biological pathways, modulating enzyme activity and receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its combination of a benzyl group, trifluoromethyl group, and dihydroindole-2,3-dione core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

1-benzyl-5-(trifluoromethyl)indole-2,3-dione

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-7-13-12(8-11)14(21)15(22)20(13)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

QBNMUUBYEWBMGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)C(=O)C2=O

Origin of Product

United States

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